molecular formula C11H17F2NO5 B6308112 (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid CAS No. 2382279-87-8

(2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid

Cat. No. B6308112
CAS RN: 2382279-87-8
M. Wt: 281.25 g/mol
InChI Key: PFTNCNHBHXRZHM-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid, also known as t-Boc-Difluoromethoxy-Pyrrolidine-2-carboxylic acid, is an important organic compound used in the synthesis of various pharmaceutical and biochemical compounds. It is a versatile reagent that can be used in a wide range of synthetic processes. This compound has been extensively studied in the laboratory and has been found to have many important applications in the pharmaceutical and biochemical industries.

Scientific Research Applications

T-Boc-Difluoromethoxy-Pyrrolidine-2-carboxylic acid has been widely used in scientific research for a variety of purposes. It has been used as a starting material for the synthesis of various biologically active compounds, such as peptides, peptidomimetics, and peptidomimetic drugs. It has also been used in the synthesis of inhibitors of enzymes, such as proteases, and in the synthesis of fluorescent probes for imaging applications. In addition, this compound has been used as a reagent in the synthesis of organometallic compounds, such as palladium complexes, as well as in the synthesis of polymers and polymeric materials.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds, such as peptides, peptidomimetics, and peptidomimetic drugs. It is also thought to act as a reagent in the synthesis of organometallic compounds, such as palladium complexes, as well as in the synthesis of polymers and polymeric materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid have not been extensively studied. However, some studies have suggested that the compound may have some effect on the activity of certain enzymes, such as proteases. In addition, the compound has been shown to have some effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.

Advantages and Limitations for Lab Experiments

The advantages of using (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid in laboratory experiments include its high reactivity and its ability to be used in a wide range of synthetic processes. The compound is also relatively stable and can be stored at room temperature for long periods of time. However, the compound is relatively expensive and can be difficult to obtain in some areas. In addition, the compound is toxic and should be handled with care.

Future Directions

The future directions for further research on (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid include the development of new synthetic methods for the preparation of the compound, the study of the compound’s biochemical and physiological effects, and the investigation of its potential applications in the pharmaceutical and biochemical industries. In addition, further research should be conducted on the compound’s mechanism of action and its potential toxicity. Finally, further research should be conducted on the compound’s potential uses as a catalyst in the synthesis of other compounds and materials.

Synthesis Methods

The synthesis of (2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acidromethoxy-Pyrrolidine-2-carboxylic acid involves a two-step process. First, the starting material, t-butoxycarbonyl-pyrrolidine-2-carboxylic acid, is reacted with difluoromethoxy-iodobenzene in the presence of anhydrous potassium carbonate. The reaction produces a difluoromethoxy-pyrrolidine-2-carboxylic acid, which then undergoes an acid-catalyzed dehydration reaction to form the desired product. The reaction is usually carried out in a non-polar solvent such as dichloromethane or toluene at a temperature of about 0°C.

properties

IUPAC Name

(2R,4S)-4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTNCNHBHXRZHM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid

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